molecular formula C11H19NO3 B1147441 (S)-N-Boc-2-aminocyclohexanone CAS No. 145106-47-4

(S)-N-Boc-2-aminocyclohexanone

Cat. No. B1147441
CAS RN: 145106-47-4
M. Wt: 213.27
InChI Key:
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Description

Synthesis Analysis

(S)-N-Boc-2-aminocyclohexanone can be synthesized through various methods, including the stereocontrolled synthesis of amino acids and their derivatives. One approach involves the use of chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines, leading to the efficient synthesis of N-(aminocycloalkylene)amino acid compounds (Matulevičiūtė et al., 2023). Another method described involves the conversion of trans-cyclohexane-1,2-dicarboxylic acid to its N-Boc protected derivative through a one-pot procedure, highlighting the accessibility of this compound from readily available starting materials (Berkessel, Glaubitz, & Lex, 2002).

Molecular Structure Analysis

The molecular structure of (S)-N-Boc-2-aminocyclohexanone can be analyzed through various spectroscopic techniques, including NMR spectroscopy and X-ray crystallography. Studies on similar compounds, such as syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, demonstrate the ability of N-Boc groups to induce conformational locking, which can be relevant in understanding the structural properties of (S)-N-Boc-2-aminocyclohexanone (Vorberg, Trapp, Carreira, & Müller, 2017).

Chemical Reactions and Properties

The N-Boc group in (S)-N-Boc-2-aminocyclohexanone is a versatile protecting group that can facilitate a wide range of chemical transformations. It allows for selective reactions at other functional groups while protecting the amino functionality. For example, the N-Boc group can undergo various reactions such as electrophilic amination, showcasing its utility in the synthesis of modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Physical Properties Analysis

The physical properties of (S)-N-Boc-2-aminocyclohexanone, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthetic chemistry. Although specific data on (S)-N-Boc-2-aminocyclohexanone was not found in the literature, similar compounds exhibit properties that significantly influence their reactivity and application in synthesis.

Chemical Properties Analysis

(S)-N-Boc-2-aminocyclohexanone's chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by its functional groups. The presence of the Boc-protected amino group and the cyclohexanone ring influence its chemical behavior in synthetic applications. Studies on related compounds demonstrate the impact of the N-Boc group on the stability and reactivity of amino acids and their derivatives, facilitating a range of synthetic applications (Karmakar et al., 2018).

Scientific Research Applications

Asymmetric Synthesis and Catalysis

(S)-N-Boc-2-aminocyclohexanone serves as a key intermediate in the resolution of racemic mixtures and the synthesis of enantiomerically pure compounds. Schiffers et al. (2006) describe a protocol for the resolution of racemic 2-aminocyclohexanol derivatives, producing enantiomers with high enantiomeric excess. This method facilitates the synthesis of diversely substituted derivatives, showcasing the utility of (S)-N-Boc-2-aminocyclohexanone in asymmetric synthesis (Schiffers et al., 2006).

Ligand Development for Catalysis

Optically active aminocyclohexanols, which can be derived from (S)-N-Boc-2-aminocyclohexanone, have been applied in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, leading to products with significant enantiomeric excess. This highlights the compound's role in developing new ligands for catalytic applications, further contributing to the efficiency of asymmetric synthesis (Schiffers et al., 2006).

properties

IUPAC Name

tert-butyl N-[(1S)-2-oxocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGUHHFUUAJJN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Boc-2-aminocyclohexanone

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